molecular formula C10H11Cl2NO2 B8087934 (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid

(S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid

Cat. No.: B8087934
M. Wt: 248.10 g/mol
InChI Key: TYJLKWUTGBOOBY-QMMMGPOBSA-N
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Description

(S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an amino group at the third position and a dichlorophenyl group at the fourth position of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2,4-dichlorobenzaldehyde with the chiral amine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Addition of Butanoic Acid Chain: The final step involves the addition of the butanoic acid chain to the amine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The dichlorophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide or alkyl halides.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, pain signaling, or metabolic processes.

Comparison with Similar Compounds

    (3S)-3-amino-4-phenylbutanoic Acid: Lacks the dichlorophenyl group, resulting in different chemical properties and biological activities.

    (3S)-3-amino-4-(2-chlorophenyl)butanoic Acid: Contains only one chlorine atom, leading to variations in reactivity and potency.

Uniqueness:

  • The presence of the dichlorophenyl group in (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(3S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLKWUTGBOOBY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270063-47-3
Record name (βS)-β-Amino-2,4-dichlorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270063-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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